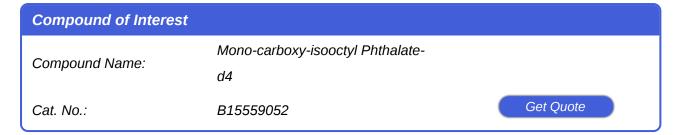


Di-isooctyl Phthalate (DIOP) Exposure: A Technical Guide to Associated Health Effects

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An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-isooctyl phthalate (DIOP) is a high molecular weight phthalate ester utilized primarily as a plasticizer. While considered to have low acute toxicity, a growing body of evidence indicates potential health risks associated with exposure, particularly concerning reproductive and developmental health. This technical guide provides a comprehensive overview of the current scientific understanding of the health effects of DIOP, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms. Key findings indicate that DIOP exhibits antiandrogenic properties, leading to disruptions in male reproductive development in animal models. Furthermore, recent in vitro and in vivo studies suggest that DIOP can induce cellular toxicity through the generation of oxidative stress, implicating the PI3K/AKT and MAPK signaling pathways. This guide synthesizes the available data to serve as a resource for researchers and professionals in toxicology and drug development.

Toxicokinetics and Metabolism

DIOP is metabolized in the body to its monoester, mono-isooctyl phthalate (MIOP), and other oxidative metabolites, which are then primarily excreted through urine and feces. The rate and route of excretion have been shown to vary across different species. In humans, DIOP is rapidly metabolized and its metabolites are detectable in urine shortly after exposure[1]. Animal studies in rats, dogs, and pigs have demonstrated near-complete excretion of DIOP and its



metabolites within 4 to 21 days following dietary administration, with no significant tissue accumulation observed[1].

Health Effects Acute and Localized Toxicity

DIOP demonstrates low acute oral and dermal toxicity.[2] Studies in rodents have reported high oral LD50 values.[2] Dermal exposure to high concentrations of DIOP can result in skin irritation.[2] There is currently inadequate evidence to conclusively determine its potential for acute inhalation toxicity, ocular irritation, or as a sensitizer.[2]

Table 1: Acute Toxicity of Di-isooctyl Phthalate (DIOP)

Species	Route	Endpoint	Value	Reference
Mouse	Oral	LD50	2769 mg/kg	[2]
Rat	Oral	LD50	>22,000 mg/kg	[2]
Mouse	Oral	LD50	>22,000 mg/kg	[2]
Rabbit	Dermal	LD50	>3160 mg/kg	[2]

Reproductive and Developmental Toxicity

A significant body of research has focused on the reproductive and developmental effects of DIOP, identifying it as an endocrine disruptor with antiandrogenic activity.[1][3] In utero exposure in rats has been shown to disrupt male reproductive development.

A key study by Saillenfait et al. (2013) investigated the effects of DIOP exposure in pregnant rats and their offspring.[1] The findings from this and other relevant studies are summarized in the table below.

Table 2: Reproductive and Developmental Effects of DIOP in Rats



Dose (g/kg/day)	Gestational Day of Exposure	Observed Effects	Reference
1	6-20	Significant increase in resorptions	[1]
0.5 and 1	6-20	Reduction in fetal weights	[1]
1	6-20	Malpositioned testes in fetuses	[1]
0.5 and 1	6-20	Supernumerary lumbar ribs and ossification delay	[1]
0.1 and above	12-19	Reduced fetal testicular testosterone	[1]
0.5	12-21	Abnormalities of the reproductive system (hypospadias, nonscrotal testes, hypospermatogenesis) in a few adult males	[1]
1	12-21	High incidence of reproductive system abnormalities in adult males	[1]

- Test Animals: Time-mated female Sprague-Dawley rats.
- Administration: Di-isooctyl phthalate (DIOP) administered by oral gavage.
- Dosage: Doses of 0, 0.1, 0.5, and 1 g/kg/day were administered. The control group received the vehicle (e.g., corn oil).
- Exposure Period: Gestation days 6-20 for general developmental toxicity endpoints, and gestation days 12-19 or 12-21 for specific assessments of reproductive development.

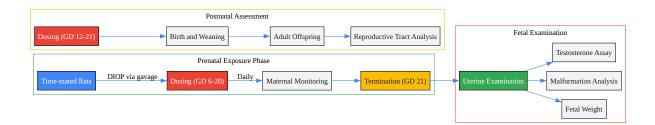




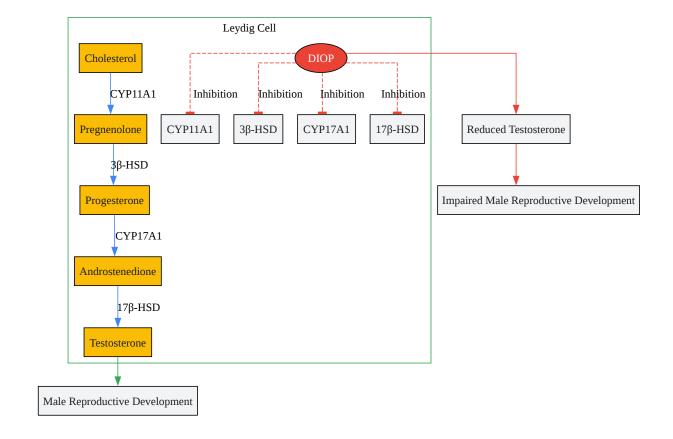


- Maternal Monitoring: Daily monitoring of clinical signs, body weight, and food consumption.
- Fetal Examination: At termination (e.g., gestation day 21), dams are euthanized, and uterine
 contents are examined. Endpoints include the number of corpora lutea, implantations,
 resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral,
 and skeletal malformations.
- Hormone Analysis: Fetal testicular testosterone levels are measured from testes collected from male fetuses.
- Postnatal Assessment: A separate cohort of male offspring exposed in utero are raised to adulthood to assess for reproductive tract abnormalities.

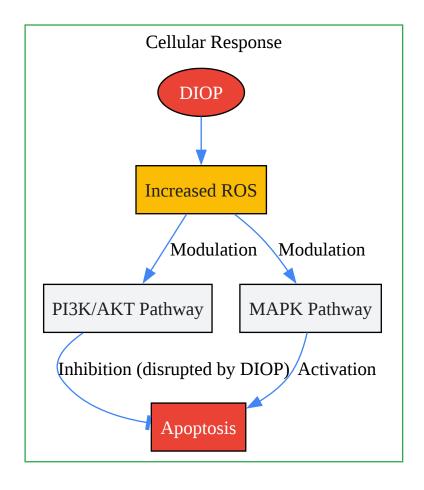












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